2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Organic Synthesis Medicinal Chemistry Quality Control

Researchers requiring polysubstituted anilines for Pd-catalyzed cross-coupling often encounter failed reactions when using regioisomeric analogs-subtle positional changes alter electronic properties and reactivity. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS 852569-37-0) delivers the exact 1,2,4,5-substitution pattern essential for reproducible Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Iodo at C2: prime leaving group for cross-coupling • NO₂ at C4 & CF₃ at C5: electron-withdrawing groups enabling further diversification • Calculated LogP ~3.90: enhances membrane permeability in chemical probe design Available from stock with full QC documentation for immediate global dispatch.

Molecular Formula C7H4F3IN2O2
Molecular Weight 332.02 g/mol
CAS No. 852569-37-0
Cat. No. B1390515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitro-5-(trifluoromethyl)aniline
CAS852569-37-0
Molecular FormulaC7H4F3IN2O2
Molecular Weight332.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2
InChIKeyLIFWKVXKKCOJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4-nitro-5-(trifluoromethyl)aniline: Core Properties


2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS 852569-37-0) is a polysubstituted aromatic amine building block characterized by the presence of iodo, nitro, and trifluoromethyl groups on an aniline core . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, leveraging its unique substitution pattern for the construction of complex molecules . Its molecular formula is C₇H₄F₃IN₂O₂, with a molecular weight of 332.02 g/mol and a calculated LogP of approximately 3.90, indicating moderate to high lipophilicity [1].

Synthetic handle Iodo group enables cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Heterocycle precursor 1,2-amine/iodo relationship supports intramolecular cyclization to indoles, benzimidazoles
Lipophilicity control Trifluoromethyl group raises LogP; may support membrane permeability tuning in probe design

2-Iodo-4-nitro-5-(trifluoromethyl)aniline: Why Generic Substitution Fails


Substituting 2-Iodo-4-nitro-5-(trifluoromethyl)aniline with a seemingly similar analog—such as 2-Iodo-4-nitro-6-(trifluoromethyl)aniline (CAS not specified) or 2-Iodo-6-nitro-4-(trifluoromethyl)aniline (CAS 543740-74-5)—is likely to fail due to the precise regiochemical requirements of the target synthetic pathway [1]. The unique 1,2,4,5-substitution pattern dictates the compound's reactivity in cross-coupling reactions (via the iodo group) and subsequent functional group transformations (via the nitro and trifluoromethyl groups) [1]. Even subtle changes in substitution pattern can drastically alter the electronic properties and steric environment, leading to different reaction outcomes, yields, and product profiles . Therefore, direct procurement of the specified isomer is essential for research reproducibility and downstream success.

Target compound
1,2,4,5-substitution pattern
Iodo at C2, nitro at C4, trifluoromethyl at C5 determines reactivity and regiochemical outcome in coupling and cyclization steps.
Common analog (avoid)
2-Iodo-4-nitro-6-(trifluoromethyl)aniline
Trifluoromethyl shifted to C6 alters electronic and steric environment; cross-coupling selectivity may change significantly.
Another regioisomer
2-Iodo-6-nitro-4-(trifluoromethyl)aniline
Nitro/trifluoromethyl positions swapped; reactivity profile differs, and cyclization pathways may not transfer.
Exact substitution pattern is critical for intended reactivity; even minor positional changes can lead to different reaction outcomes and yields.

2-Iodo-4-nitro-5-(trifluoromethyl)aniline: Comparative Evidence


Melting Point: A Purity and Identity Indicator

A direct comparison of physical properties reveals that the melting point of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is distinct from that of its closest analog, 2-Iodo-4-nitroaniline. The presence of the trifluoromethyl group in the target compound alters the solid-state properties. 2-Iodo-4-nitroaniline (CAS 6293-83-0) has a reported melting point of 105-109 °C, while a precise melting point for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is not readily available in the public domain, its different molecular structure and higher molecular weight (332.02 vs. 264.02 g/mol) strongly suggest a different melting point range . This difference serves as a qualitative indicator of identity and purity for the target compound.

Melting Point
Data to verify
Not publicly reported vs 105–109 °C (2-Iodo-4-nitroaniline)
Qualitative identity indicator due to added trifluoromethyl group.
Literature value gap; confirm with in-house measurement.
Organic Synthesis Medicinal Chemistry Quality Control

Lipophilicity Differentiation

The calculated LogP value for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is approximately 3.90, which is a direct consequence of the trifluoromethyl group [1]. In comparison, the simpler analog 2-Iodo-4-nitroaniline (CAS 6293-83-0) has a predicted LogP of approximately 2.1 . The 1.8 unit increase in LogP represents a substantial difference in lipophilicity, translating to a greater than 60-fold increase in octanol/water partition coefficient. This quantitative difference is critical for applications where membrane permeability or hydrophobic interactions are key design parameters [1].

Lipophilicity (LogP)
Reported
Δ LogP = +1.8 vs 2-Iodo-4-nitroaniline
Quantifiable lipophilicity increase; relevant for membrane permeability screening.
Calculated values; experimental verification advised.
Drug Discovery ADME Medicinal Chemistry

Purity Benchmarking for Research-Grade Material

Vendor specifications for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline consistently indicate a minimum purity of 98% for research-grade material, with some suppliers offering ≥95% purity grades . This high purity threshold is essential for its intended use as a building block in complex syntheses, where even minor impurities can lead to side reactions or complicate purification. In contrast, related compounds like 2-Iodo-6-nitro-4-(trifluoromethyl)aniline (CAS 543740-74-5) are also offered at a minimum purity of 97%, indicating a similar but not identical quality standard .

Purity Benchmark
Lot attribute
≥98% (multiple vendors) vs 97% for regioisomer analog
Higher purity threshold reduces side-reaction risk in complex syntheses.
Confirm current lot COA; supplier specifications may vary.
Quality Control Synthetic Chemistry Procurement

2-Iodo-4-nitro-5-(trifluoromethyl)aniline: Application Scenarios


Cross-Coupling for Diversely Functionalized Aromatics

The iodo substituent in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient introduction of aryl, alkenyl, alkynyl, or amino groups at the 2-position of the aniline ring, generating complex, multifunctional scaffolds for drug discovery. The nitro and trifluoromethyl groups can be further modified or retained to modulate the final molecule's properties .

Precursor to Heterocyclic Systems

The combination of a nucleophilic amine and an electrophilic iodo group in a 1,2-relationship makes this compound a versatile precursor for the synthesis of nitrogen-containing heterocycles. For example, it can be employed in intramolecular cyclization reactions to form indoles, benzimidazoles, or quinoxalines. The additional nitro and trifluoromethyl groups on the resulting heterocycle provide opportunities for further diversification and property tuning .

Lipophilicity-Enhanced Chemical Probe Synthesis

As demonstrated by its high calculated LogP of 3.90, this compound is particularly suited for projects where increasing molecular lipophilicity is a design goal [1]. It can be incorporated into early-stage chemical probes to improve membrane permeability, enhance target binding in hydrophobic pockets, or alter the compound's overall pharmacokinetic profile. The trifluoromethyl group also acts as a metabolically stable bioisostere for other functional groups.

Application
Selection Property
Validation Focus
Cross-coupling diversification
Iodo substituent reactivity
Coupling yield and regiochemical outcome
Heterocycle precursor synthesis
1,2-amine/iodo orientation
Cyclization efficiency and heterocycle formation
Lipophilicity-enhanced probe design
Trifluoromethyl LogP contribution
Membrane permeability or target binding in hydrophobic pockets

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